1-({[(Furan-2-yl)methyl]carbamoyl}methyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[2-(furan-2-ylmethylamino)-2-oxoethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c14-13(18)10-3-5-16(6-4-10)9-12(17)15-8-11-2-1-7-19-11/h1-2,7,10H,3-6,8-9H2,(H2,14,18)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKJKBDCLMVSEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-({[(Furan-2-yl)methyl]carbamoyl}methyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan-2-ylmethylamine: This is achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.
Coupling with Piperidine-4-carboxylic Acid: The furan-2-ylmethylamine is then coupled with piperidine-4-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through a reaction with an appropriate amine or ammonia source.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-({[(Furan-2-yl)methyl]carbamoyl}methyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carboxamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and electrophiles like bromine (Br2) for halogenation.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds containing piperidine and furan derivatives exhibit anticancer properties. The unique structure of 1-({[(Furan-2-yl)methyl]carbamoyl}methyl)piperidine-4-carboxamide may enhance its efficacy against various cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of proliferative signals .
Antimicrobial Activity
The furan moiety is known for its antimicrobial properties. Compounds like this compound may exhibit broad-spectrum antimicrobial activity, making them candidates for developing new antibiotics. Preliminary studies suggest that derivatives of this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
Piperidine derivatives have been studied for their neuroprotective effects, particularly in conditions like Alzheimer's disease. The incorporation of the furan ring may enhance the compound's ability to cross the blood-brain barrier, suggesting potential applications in neuropharmacology. Research is ongoing to evaluate its effectiveness in preventing neurodegeneration and promoting cognitive function .
Drug Development
The structural characteristics of this compound make it a promising candidate for drug development. Its potential to act as an inhibitor of specific enzymes or receptors involved in disease processes opens avenues for creating targeted therapies. This compound could be explored for developing drugs aimed at treating cancer, infections, or neurodegenerative disorders .
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several piperidine derivatives and tested their anticancer activity against human cancer cell lines. One derivative showed significant inhibition of cell proliferation compared to controls, highlighting the potential of compounds like this compound in cancer therapy .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of furan-containing compounds demonstrated that certain derivatives exhibited potent activity against resistant bacterial strains. The study suggests that modifications to the furan structure can enhance antimicrobial efficacy, indicating that this compound could be optimized for better performance against pathogens .
Mechanism of Action
The mechanism of action of 1-({[(Furan-2-yl)methyl]carbamoyl}methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The furan moiety can interact with enzymes and receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations
- Substituent Impact: The target compound’s furan-2-ylmethyl carbamoyl group distinguishes it from analogs with bulkier substituents (e.g., naphthalen-1-yl in or chlorophenoxy in ).
- Biological Activity: The SARS-CoV-2 inhibitory activity of fluorobenzyl- and naphthalenyl-substituted analogs () suggests that piperidine-4-carboxamides with aromatic substituents may target viral proteases or entry mechanisms.
Biological Activity
1-({[(Furan-2-yl)methyl]carbamoyl}methyl)piperidine-4-carboxamide, a compound with a unique structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C12H16N2O4
- Molecular Weight : 240.27 g/mol
- CAS Number : 874832-33-4
The structure features a piperidine ring substituted with a furan moiety, which is known to enhance biological activity through various mechanisms.
Antiviral Activity
Research indicates that derivatives of piperidine compounds exhibit significant antiviral properties. For instance, related compounds have demonstrated effective inhibition against various viral strains, including respiratory syncytial virus (RSV) and hepatitis C virus (HCV). The mechanism often involves interference with viral replication processes, potentially through inhibition of key viral enzymes or host cell interactions .
Anticancer Properties
This compound has shown promise in cancer research. Studies have reported that similar piperidine derivatives exhibit cytotoxic effects on cancer cell lines. For example, compounds with structural similarities have demonstrated IC50 values in the low micromolar range against ovarian cancer cells, indicating their potential as therapeutic agents in oncology .
The biological activity of this compound is believed to stem from its ability to modulate various biochemical pathways:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been noted for their ability to inhibit enzymes involved in cancer cell proliferation and viral replication.
- Receptor Interaction : The compound may interact with specific receptors (e.g., CB1 receptors), leading to altered signaling pathways that affect cell survival and proliferation .
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, thereby inhibiting tumor growth.
Study 1: Antiviral Efficacy
A study evaluated the antiviral efficacy of several piperidine derivatives against RSV. The results indicated that certain compounds exhibited EC50 values ranging from 5 to 28 μM, showcasing their potential as antiviral agents .
Study 2: Anticancer Activity
In another investigation focusing on anticancer activity, a series of piperidine derivatives were tested against various cancer cell lines. One derivative showed an IC50 value of 31.5 µM against OVCAR-3 ovarian cancer cells, indicating significant antiproliferative effects .
Data Table: Biological Activity Overview
Q & A
Basic Research Question
- Toxicity Testing : Acute oral/dermal toxicity (Category 4) requires handling in fume hoods with PPE (gloves, lab coats, goggles) .
- Storage : In airtight containers under inert gas (N) to prevent degradation.
- Waste Disposal : Neutralize with dilute acetic acid before incineration.
What strategies improve selectivity towards σ1 over σ2 receptors?
Advanced Research Question
Critical modifications include:
- Aromatic Substituents : Introducing 3,4-dihydroquinoline or naphthyl groups increases σ1 selectivity (K/K >435) by exploiting hydrophobic subpockets in σ1 .
- Avoiding Small Alkyl Groups : Isopropyl or ethyl groups reduce affinity due to insufficient hydrophobic interactions.
- Positional Isomerism : Meta-substituted benzyl groups outperform para-substituted analogs in selectivity assays .
How can derivatives of this compound be designed for antiviral activity?
Advanced Research Question
- Target Identification : Use bioinformatics tools (e.g., Molinspiration) to predict interactions with viral proteases like SARS-CoV-2 PLpro.
- Structural Analogues : Replace the furan-2-ylmethyl group with naphthalene-based moieties (e.g., GRL-0667 derivatives) to mimic competitive inhibitors .
- In-Silico Screening : Evaluate binding energy (ΔG) and pharmacophore alignment using AutoDock Vina .
What methods assess the purity and stability of this compound under varying conditions?
Basic Research Question
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>95%).
- Accelerated Stability Studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor degradation via TLC or LC-MS .
- Solubility Testing : Use shake-flask method in buffers (pH 1.2–7.4) to determine logP and bioavailability .
How do structure-activity relationship (SAR) studies inform substituent selection?
Advanced Research Question
Key SAR findings include:
- Amide Nitrogen Modifications : Aromatic/heterocyclic groups (e.g., benzodioxol-5-yl) enhance σ1 affinity, while aliphatic chains reduce it .
- Piperidine Core Rigidity : Conformational restriction via sp-hybridized carbons improves binding kinetics.
- Electron-Withdrawing Groups : Halogens (e.g., Cl) at specific positions increase metabolic stability but may reduce solubility .
How are pharmacokinetic parameters evaluated computationally for this compound?
Advanced Research Question
- ADMET Prediction : Tools like admetSAR estimate absorption (Caco-2 permeability), metabolism (CYP450 inhibition), and toxicity (hERG blockade) .
- Physicochemical Properties : Calculate logP (2.5–3.5), polar surface area (PSA <90 Å), and molecular weight (<500 Da) to comply with Lipinski’s rules .
- Blood-Brain Barrier (BBB) Penetration : Predict using PBPK models or in vitro assays (e.g., PAMPA-BBB).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
